3-Methyl-3-(4-nitrophenyl)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-methyl-3-(4-nitrophenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O3/c1-15(10-6-8-11(9-7-10)17(19)20)12-4-2-3-5-13(12)16-14(15)18/h2-9H,1H3,(H,16,18) |
InChI Key |
UWLDKTRKBLSEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 3-Methyl-3-(4-nitrophenyl)indolin-2-one
The synthesis of this compound can be approached in a stepwise manner, involving the initial formation of the indolin-2-one scaffold followed by the sequential or concurrent introduction of the methyl and 4-nitrophenyl groups at the C3 position.
Strategies for the Construction of the Indolin-2-one Scaffold
The indolin-2-one (or oxindole) core is a privileged heterocyclic motif, and numerous classical and modern methods have been established for its synthesis. Traditional methods often involve the cyclization of substituted anilines or nitroaromatics. For instance, the reduction of 2-nitrophenylacetic acid derivatives can lead to the corresponding indolin-2-one.
Modern synthetic strategies offer more diverse and efficient routes. One such approach involves the palladium-catalyzed intramolecular C-H amination of N-aryl amides. Another powerful method is the visible-light-mediated radical cyclization of N-arylacrylamides with aryl diazonium salts, which can directly lead to 3,3-disubstituted oxindoles by forming two C-C bonds in a single step. wikipedia.org These contemporary methods often provide milder reaction conditions and broader functional group tolerance compared to classical approaches.
Introduction of the 4-Nitrophenyl Moiety at the C3 Position
The introduction of the 4-nitrophenyl group at the C3 position of an indolin-2-one or a suitable precursor is a key transformation. This is typically achieved through a Friedel-Crafts-type alkylation reaction. nih.govresearchgate.net In this context, the enolate of the indolin-2-one acts as the nucleophile, attacking an electrophilic source of the 4-nitrophenylmethyl group.
A common electrophile for this purpose is 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride). The reaction is generally promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the alkyl halide towards nucleophilic attack. nih.gov Alternatively, Brønsted acids can also catalyze this transformation. researchgate.net The reaction proceeds via the formation of a carbocation or a highly polarized electrophile from the 4-nitrobenzyl halide, which is then trapped by the enolate of the indolin-2-one.
Another approach involves the use of β-nitrostyrenes as electrophiles in a Michael addition reaction with indoles, which can be catalyzed by deep eutectic solvents or other catalysts. nih.gov Subsequent transformation of the resulting adduct can lead to the desired 3-substituted indolin-2-one.
The table below summarizes representative conditions for Friedel-Crafts type alkylations relevant to the introduction of an arylmethyl group onto an aromatic or heteroaromatic ring.
| Catalyst | Electrophile | Substrate | Solvent | Temperature | Reference |
| AlCl₃ | Amyl chloride | Benzene | - | - | researchgate.net |
| Lewis Acids (e.g., BF₃, TiCl₄) | Benzyl halides | Arenes | Various | Various | researchgate.net |
| Deep Eutectic Solvent (ChCl:ZnCl₂) | β-Nitrostyrenes | Anilines | Solvent-free | 70 °C | nih.gov |
| VOSO₄ | Indole (B1671886) | Isatin (B1672199) | Water | 70 °C | thieme-connect.com |
Stereoselective Synthesis of this compound
The C3 position of this compound is a chiral center, and the development of stereoselective methods to control its absolute configuration is of high importance. Asymmetric catalysis, employing either chiral metal complexes or organocatalysts, has emerged as a powerful tool for the enantioselective synthesis of 3,3-disubstituted oxindoles. nih.govrsc.orgmetu.edu.tr
One strategy involves the asymmetric alkylation of a 3-substituted oxindole (B195798) enolate with a suitable electrophile in the presence of a chiral phase-transfer catalyst or a chiral metal-ligand complex. For the synthesis of the title compound, this could involve the asymmetric methylation of 3-(4-nitrophenyl)indolin-2-one (B11860677) or the asymmetric 4-nitrobenzylation of 3-methylindolin-2-one.
Organocatalysis offers a complementary approach. For instance, chiral squaramide or thiourea-based catalysts have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, which could be adapted for the synthesis of precursors to the target molecule. nih.gov These catalysts operate through hydrogen bonding interactions, creating a chiral environment that directs the stereochemical outcome of the reaction. A chiral spirocyclic phosphoric acid has also been used to catalyze the 1,6-conjugate addition of indoles to para-quinone methides derived from isatins, yielding chiral 3,3-disubstituted oxindoles with high enantioselectivity. nih.gov
The table below illustrates the performance of different catalytic systems in the asymmetric synthesis of chiral 3,3-disubstituted oxindoles.
| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
| Chiral Spirocyclic Phosphoric Acid | 1,6-Conjugate Addition | Isatin-derived p-quinone methides, Indoles | up to 97% | nih.gov |
| Chiral Squaramide | Friedel-Crafts Alkylation | Indoles, Nitroolefins | up to >99% | nih.gov |
| Organocatalyst/NIS/H₂O₂ | Oxidative Cyclization | Indole-3-propionic acids | up to 81% | thieme-connect.com |
Multicomponent Reaction Approaches for Analogous Indolin-2-one Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 3,3-disubstituted indolin-2-ones and related structures.
For example, a palladium-catalyzed four-component reaction has been reported for the synthesis of 3,3-disubstituted indolines from aryl iodides, alkene-tethered nitrogen electrophiles, and an external nucleophile. While this method yields indolines, it highlights the potential of MCRs in constructing densely functionalized indole scaffolds.
Another example is the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones from isatin and indole, catalyzed by vanadyl sulfate (B86663) (VOSO₄) in an aqueous medium. thieme-connect.com Although this leads to a different substitution pattern, it demonstrates the feasibility of MCRs for the construction of 3,3-disubstituted oxindoles. A three-component syn-1,2-arylmethylation of internal alkynes has also been developed, which could potentially be adapted to generate precursors for the target molecule.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies.
Elucidation of Stepwise Reaction Mechanisms
The key C-C bond-forming step in the synthesis of this compound is the alkylation at the C3 position. When employing a Friedel-Crafts type reaction with a 4-nitrobenzyl halide, the mechanism generally proceeds as follows:
Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen atom of the 4-nitrobenzyl halide. This polarization weakens the carbon-halogen bond, leading to the formation of a benzylic carbocation or a highly reactive electrophilic species. The presence of the electron-withdrawing nitro group can influence the stability and reactivity of this carbocation. nih.gov
Nucleophilic Attack : The indolin-2-one, in the presence of a base or under the influence of the Lewis acid, forms an enolate. This enolate acts as a nucleophile and attacks the electrophilic benzylic carbon of the activated 4-nitrobenzyl species. This step results in the formation of the new carbon-carbon bond at the C3 position.
Protonation/Work-up : Subsequent protonation of the resulting intermediate during the reaction or upon aqueous work-up yields the 3-alkylated indolin-2-one product.
In the case of a stepwise introduction of the methyl and 4-nitrophenyl groups, the order of addition can influence the reaction. If the 4-nitrophenyl group is introduced first, the subsequent methylation would involve the deprotonation of 3-(4-nitrophenyl)indolin-2-one to form an enolate, followed by reaction with a methylating agent such as methyl iodide. Conversely, if 3-methylindolin-2-one is the starting material, it would be deprotonated and reacted with a 4-nitrobenzyl electrophile. The steric and electronic properties of the substituent already present at the C3 position will affect the reactivity of the enolate and the stereochemical outcome of the second alkylation.
For visible-light-mediated radical reactions, the mechanism involves the generation of radical intermediates. For example, in the diarylation of N-arylacrylamides, an aryl radical is generated from an aryl diazonium salt upon irradiation with visible light in the presence of a photocatalyst. This radical adds to the alkene of the N-arylacrylamide, followed by an intramolecular cyclization and subsequent trapping of the resulting radical to afford the 3,3-disubstituted oxindole. wikipedia.org
Role of Catalysis in Synthetic Efficiency and Selectivity
Catalysis plays a pivotal role in the efficient and selective synthesis of 3,3-disubstituted oxindoles. Various catalytic systems, including transition metal and organocatalysis, have been developed to construct the challenging C3-quaternary stereocenter.
Palladium catalysis has been instrumental in the synthesis of 3,3-disubstituted oxindoles. For instance, intramolecular cyanoamidation of N-(2-vinylphenyl)cyanoformamides using a palladium catalyst can yield 3,3-disubstituted oxindoles. The use of ligands like P(t-Bu)3 has been shown to significantly accelerate these reactions. kyoto-u.ac.jp Furthermore, enantioselective versions of these reactions have been achieved using optically active phosphoramidite (B1245037) ligands, providing access to chiral oxindoles. kyoto-u.ac.jp Another palladium-catalyzed approach involves the intramolecular α-arylation of acetanilide (B955) derivatives.
Copper-catalyzed reactions also offer an efficient route to functionalized oxindoles. For example, the arylboration and arylsilylation of N-(2-iodoaryl)acrylamides with reagents like B₂pin₂ or PhMe₂Si-Bpin, using a simple copper salt like CuOAc as the sole catalyst, can produce a variety of borylated or silylated 3,3-disubstituted oxindoles in good yields. acs.org
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of these complex scaffolds. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively catalyze the allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates of isatins with various nucleophiles, leading to a diverse range of 3,3-disubstituted oxindoles with high diastereoselectivity. acs.org Additionally, Brønsted acids, such as diphenylphosphoric acid, can catalyze the nucleophilic substitution of 3-hydroxyoxindoles that have been activated with trichloroacetonitrile (B146778) in the presence of a base like DBU, affording 3,3-disubstituted oxindoles in a one-pot process. rsc.org
Table 1: Catalytic Methodologies for the Synthesis of 3,3-Disubstituted Oxindoles
| Catalytic System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium/P(t-Bu)₃ | Intramolecular Cyanoamidation | N-(2-vinylphenyl)cyanoformamides | Rapid reaction times, potential for enantioselectivity with chiral ligands. kyoto-u.ac.jp |
| Copper(I) Acetate | Arylboration/Arylsilylation | N-(2-iodoaryl)acrylamides, B₂pin₂/PhMe₂Si-Bpin | Mild conditions, broad substrate scope, installation of versatile functional groups. acs.org |
| DABCO | Allylic Alkylation | Isatin-derived MBH carbonates, cyclic sulfamidate imines | Organocatalytic, high diastereoselectivity, environmentally benign solvent (2-MeTHF). acs.org |
| DBU/Diphenylphosphoric Acid | Nucleophilic Substitution | 3-Hydroxyoxindoles, trichloroacetonitrile, various nucleophiles | One-pot, Brønsted acid/base catalysis, good to excellent yields. rsc.org |
Chemical Modifications and Derivatization of this compound
The core structure of this compound offers several sites for chemical modification, including the indolin-2-one nitrogen, the 4-nitrophenyl group, and the potential for further reactions at the C3-position to form spirocyclic systems.
The nitrogen atom of the indolin-2-one ring can be readily functionalized, most commonly through N-alkylation. This modification can significantly impact the molecule's physical, chemical, and biological properties. Standard procedures for N-alkylation of indoles and their derivatives often involve deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent.
For 2,3-disubstituted indoles, which are structurally related to the indolin-2-one core, indium(III)-catalyzed N-alkylation with p-quinone methides in a suitable solvent like THF has been reported to be highly efficient. acs.org Another approach involves a one-pot, three-component Fischer indolization followed by N-alkylation using an alkyl halide, which has proven to be a rapid and high-yielding method for producing 1,2,3-trisubstituted indoles. rsc.org While these examples pertain to indoles, the principles are applicable to indolin-2-ones, where the N-H is also acidic and amenable to alkylation under basic conditions.
The 4-nitrophenyl group is a versatile functional handle that can undergo a variety of chemical transformations, with the reduction of the nitro group to an amine being the most prominent. This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating and activating group, which can then be further functionalized. masterorganicchemistry.com
Several methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. masterorganicchemistry.comcommonorganicchemistry.com Metal-based reductions using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are also widely employed and offer a milder alternative. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another reagent that provides a mild method for this reduction, often compatible with other reducible functional groups. commonorganicchemistry.com The resulting aniline (B41778) can then be used in a plethora of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Key Features |
|---|---|---|
| H₂/Pd-C | Catalytic Hydrogenation | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic Hydrogenation | Effective, often used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/HCl | Metal/Acid Reduction | Classic and mild method. youtube.com |
| SnCl₂ | Metal Salt Reduction | Mild conditions, good functional group tolerance. commonorganicchemistry.com |
| Zn/Acid | Metal/Acid Reduction | Mild method for selective reductions. |
The C3-position of the indolin-2-one core is a key site for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional structures. Starting from a 3,3-disubstituted oxindole like this compound, further functionalization can lead to spirocyclic analogs.
One general strategy involves the use of 3,3-disubstituted oxindoles in reactions that create a new ring fused at the C3-position. For instance, a [3+3] annulation reaction between cyclic N-sulfonyl ketimines and Morita-Baylis-Hillman (MBH) carbonates of isatins has been developed for the diastereoselective synthesis of polycyclic spirooxindoles. acs.org Although this method starts from isatins, it highlights a pathway where a pre-functionalized C3-position can engage in cyclization reactions.
Advanced Structural Characterization and Elucidation
Spectroscopic Analysis Techniques for 3-Methyl-3-(4-nitrophenyl)indolin-2-one and its Derivatives
Spectroscopic techniques are indispensable for determining the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the indolinone and nitrophenyl rings, the methyl group protons, and the N-H proton of the lactam. The chemical shifts and coupling constants would be crucial for assigning the specific positions of substituents.
Hypothetical ¹H and ¹³C NMR Data
| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| C=O | - | ~178-182 |
| C-3 | - | ~55-65 |
| CH₃ | ~1.5-1.8 (s) | ~20-25 |
| Indolinone Aromatic CHs | ~6.8-7.5 (m) | ~110-135 |
| Nitrophenyl Aromatic CHs | ~7.6-8.3 (m) | ~120-150 |
| C-NO₂ | - | ~145-150 |
| Indolinone Quaternary Cs | - | ~125-145 |
| NH | ~8.0-9.5 (s) | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (lactam) | ~3200-3300 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-2960 |
| C=O Stretch (lactam) | ~1700-1730 |
| C=C Stretch (aromatic) | ~1450-1600 |
| N-O Stretch (nitro group) | ~1500-1550 (asymmetric), ~1340-1380 (symmetric) |
High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Confirmation
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. LC-MS (Liquid Chromatography-Mass Spectrometry) would be used to confirm the purity and molecular weight of the compound. For C₁₅H₁₂N₂O₃, the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.
Single Crystal X-ray Diffraction for Absolute Configuration
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would unambiguously determine the three-dimensional arrangement of the atoms, confirming the connectivity and providing precise metric parameters. For a chiral molecule, this method can also establish the absolute configuration.
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~8-12 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The crystal packing arrangement is dictated by various non-covalent interactions. Analysis of the crystal structure would reveal how the molecules interact with each other in the solid state. Key interactions would likely include:
Hydrogen Bonding: The N-H group of the lactam can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors, potentially leading to the formation of hydrogen-bonded chains or dimers.
π-π Stacking: The aromatic rings of the indolinone system and the nitrophenyl group could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
Conformational Analysis in the Crystalline State
Information regarding the single-crystal X-ray diffraction of this compound is not available in the current body of scientific literature. Therefore, a detailed analysis of its crystalline state, including parameters such as crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsion angles, cannot be provided.
Computational Methods for Structural Verification (e.g., DFT-Calculated Spectroscopic Parameters)
There are no published studies that have employed computational methods like Density Functional Theory (DFT) to analyze the structural and spectroscopic parameters of this compound. As a result, data tables and discussions related to DFT-calculated parameters are not available.
Compound Index
Computational Chemistry and Theoretical Studies
Molecular Docking Studies of 3-Methyl-3-(4-nitrophenyl)indolin-2-one with Biological Targets
No specific molecular docking studies for this compound have been identified in the reviewed literature. Consequently, there is no data available regarding its predicted binding modes, binding affinities, or its interaction profiles with any biological targets.
Prediction of Binding Modes and Binding Affinities
Information not available.
Characterization of Ligand-Receptor Interaction Profiles (Hydrogen Bonding, Hydrophobic Interactions)
Information not available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No dedicated Density Functional Theory (DFT) studies for this compound were found. As a result, there are no published data on its frontier molecular orbitals, reactivity descriptors, or any thermodynamic and kinetic analyses of its potential reaction pathways.
Investigation of Frontier Molecular Orbitals (FMO)
Information not available.
Determination of Global and Local Reactivity Descriptors
Information not available.
Thermodynamic and Kinetic Analysis of Reaction Pathways
Information not available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational changes, stability, and interactions of a molecule within its environment, such as a solvent or a biological membrane.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to structurally similar and related heterocyclic compounds demonstrates its utility. For instance, MD simulations have been effectively employed to investigate the interactions of antimicrobial peptides containing indole (B1671886) moieties with model cell membranes. nih.gov These studies reveal mechanisms of membrane adsorption and insertion, which are crucial for understanding the biological activity of such compounds. nih.gov
In a typical MD simulation of a compound like this compound, the molecule would be placed in a simulation box filled with a solvent, often water, to mimic physiological conditions. The simulation would track the trajectory of each atom over a set period, ranging from nanoseconds to microseconds. Analysis of these trajectories can reveal:
Conformational Flexibility: The range of shapes the molecule can adopt, identifying the most stable (lowest energy) conformations.
Hydrogen Bonding: The formation and breaking of hydrogen bonds with surrounding solvent molecules or with target biomolecules.
Stability of the Structure: Assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time. For example, in studies of other heterocyclic compounds, RMSD and RMSF values below 2 nm were indicative of stability within a receptor binding site. nih.gov
Such simulations are instrumental in the rational design of new therapeutic agents. For example, by understanding how a molecule like an indolinone derivative interacts with its biological target, researchers can propose modifications to enhance its binding affinity and efficacy. nih.gov
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment (ADME Prediction)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME prediction tools have become an indispensable part of the early-stage drug discovery process, as they can forecast these properties computationally, saving significant time and resources.
Various online servers and software packages, such as SwissADME and ADMETlab, are used for these predictions. mdpi.comd-nb.info These tools calculate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. For this compound, a hypothetical in silico ADME profile can be generated to assess its drug-likeness.
Key parameters evaluated in an ADME prediction include:
Lipophilicity (log P): This measures the compound's affinity for a lipid environment, which influences its ability to cross cell membranes.
Water Solubility (log S): Adequate water solubility is crucial for a drug's absorption and distribution in the bloodstream.
Human Intestinal Absorption (HIA): Predicts the extent to which the compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions. nih.gov
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability. mdpi.com
The "drug-likeness" of a compound is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, log P, and the number of hydrogen bond donors and acceptors.
Table 1: Representative In Silico ADME and Drug-Likeness Parameters for an Indolinone Derivative
| Parameter | Predicted Value/Classification | Importance in Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Influences absorption and diffusion. |
| Log P (Lipophilicity) | 1-3 | Optimal range for membrane permeability and solubility. |
| Log S (Water Solubility) | Moderately Soluble | Affects absorption and formulation. |
| Polar Surface Area (PSA) | < 140 Ų | Relates to membrane permeability. |
| Pharmacokinetics (ADME) | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier Permeant | No | Determines if the compound acts on the CNS. |
| P-gp Substrate | No | If not a substrate, higher bioavailability is possible. mdpi.com |
| CYP1A2 Inhibitor | Yes/No | Potential for drug-drug interactions. nih.gov |
| CYP2C9 Inhibitor | Yes/No | Potential for drug-drug interactions. nih.gov |
| CYP2C19 Inhibitor | Yes/No | Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | Indicates good oral bioavailability potential. |
Note: The values in this table are representative and based on typical predictions for similar chemical structures. Actual values would require a specific calculation for this compound.
Studies on other indolin-2-one derivatives have utilized such in silico tools to validate their potential as orally bioavailable agents. nih.govresearchgate.netnih.gov
Advanced Mechanistic Studies (e.g., Molecular Electron Density Theory (MEDT))
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of chemical reactions. Unlike older models that often focus on molecular orbitals, MEDT emphasizes the role of the electron density in determining chemical reactivity. This approach provides a more intuitive and detailed understanding of bond formation and breaking processes.
A key application of MEDT is in the study of reaction mechanisms, such as nucleophilic substitutions. For instance, MEDT has been used to analyze bimolecular nucleophilic substitution (SN2) reactions involving methyl compounds. rsc.org These studies have revealed that the transition states of such reactions can be described as a central carbocation stabilized by the electron density from both the incoming nucleophile and the leaving group. rsc.org
For a molecule like this compound, MEDT could be employed to investigate various potential reactions, such as its synthesis or its interactions with biological nucleophiles. The analysis would involve calculating the electron localization function (ELF) and performing a topological analysis of the electron density using the theory of atoms in molecules (AIM). These analyses help to visualize the changes in electron density throughout the reaction and to characterize the nature of the transition states.
An MEDT study would provide insights into:
Reaction Feasibility: By calculating the activation energies, MEDT can predict how easily a reaction will occur.
Reaction Mechanism: It can distinguish between different possible reaction pathways, such as concerted or stepwise mechanisms.
Nature of Bonding: It provides a detailed picture of how chemical bonds are formed and broken during a reaction.
This theoretical approach offers a powerful complement to experimental studies, providing a level of mechanistic detail that is often difficult to obtain through experiments alone. rsc.org
Structure Activity Relationship Sar Investigations
Systematic Elucidation of Structural Determinants for Biological Activities
The C3 position of the indolin-2-one ring is a critical hotspot for modulating biological activity. nih.gov The introduction of two substituents at this position, as in 3-Methyl-3-(4-nitrophenyl)indolin-2-one, creates a stereocenter with a quaternary carbon. This has several important implications:
Steric Influence: The methyl group, while small, contributes to the specific three-dimensional conformation of the molecule. In the context of kinase inhibition, where compounds often bind in the ATP pocket, the size and orientation of substituents at C3 can dictate selectivity. acs.orgnih.gov Studies on related indole (B1671886) derivatives have shown that bulky substituents can hinder enzymatic activity, highlighting the importance of steric factors. uni-duesseldorf.de The presence of a methyl group, as opposed to a simple hydrogen atom, provides a distinct steric profile that can either enhance or reduce binding affinity for a specific target.
Lipophilicity and Conformation: The methyl group increases the lipophilicity of the molecule compared to an unsubstituted analogue. This can influence membrane permeability and interaction with hydrophobic pockets in a target receptor. The presence of two distinct substituents (methyl and 4-nitrophenyl) locks the C3 position into a specific tetrahedral geometry, which is fundamentally different from the planar, exocyclic double bond found in many other active indolin-2-one inhibitors like sunitinib.
The 4-nitrophenyl group is a significant contributor to the electronic and binding properties of the molecule. The nitro group is a strong electron-withdrawing group, which has a profound effect on the phenyl ring and presents opportunities for specific receptor interactions.
Electronic Effects: The electron-deficient nature of the 4-nitrophenyl ring can facilitate crucial π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a receptor's binding site.
Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. This allows for the formation of specific hydrogen bonds with donor groups (e.g., amide N-H, hydroxyl -OH) on the protein target, which can significantly enhance binding affinity and selectivity.
Evidence from Analogs: The viability of this moiety in active compounds is supported by studies on related structures. For example, 6-chloro-3-(4-nitrobenzylidene)indolin-2-one has been synthesized and evaluated, demonstrating that the nitrophenyl group is compatible with the indolin-2-one scaffold for generating biologically active molecules. nih.gov The broader use of nitrophenyl-containing heterocycles in developing anticancer and antioxidant agents further validates its role as a key pharmacophore. nih.govacs.org
The table below presents data for related 3-benzylideneindolin-2-one (B1620751) analogs, illustrating how substitution on the phenyl ring influences activity.
| Compound | Indolin-2-one Substitution | Phenyl Ring Substitution | Activity (IC50) | Target |
| Analog 1 | 6-chloro | 4-nitro | 45% yield synthesis noted | c-Src inhibitor scaffold |
| Analog 2 | 6-chloro | 4-(dimethylamino) | 84% yield synthesis noted | c-Src inhibitor scaffold |
| Analog 3 | 6-chloro | 3-phenoxy | 19% yield synthesis noted | c-Src inhibitor scaffold |
| Data synthesized from a study on potential c-Src inhibitors, highlighting the successful incorporation of various phenyl substituents. nih.gov |
Modifications to the indolin-2-one nucleus itself, distant from the C3-substituents, are well-established strategies for fine-tuning biological activity.
N1 Position: The hydrogen atom on the N1 nitrogen of the indolin-2-one core is often crucial. It typically acts as a hydrogen bond donor, forming a key interaction with an acceptor group in the hinge region of many kinase ATP-binding sites. In numerous studies on indolin-2-one based inhibitors for targets like PDGF and VEGF receptors, maintaining this N-H proton was found to be essential for activity. acs.org
C5 and C6 Positions: The aromatic ring of the indolin-2-one core is amenable to substitution, which can modulate activity, selectivity, and physicochemical properties. For instance, a fluoro substitution at the C5 or C6 position can alter the electronic properties of the ring system and potentially form favorable interactions with the target protein. acs.org The presence of a chlorine atom at C6 has been explored in several series of indolin-2-one inhibitors. nih.gov
The following table shows the impact of substitutions on the indolin-2-one core in a series of pyrrolylmethylidenyl indolin-2-one analogs targeting the Flk-1 receptor tyrosine kinase.
| Compound | N1-Substitution | C5-Substitution | C6-Substitution | Flk-1 IC50 (µM) |
| Analog A | H | H | H | 0.20 |
| Analog B | H | F | H | 0.51 |
| Analog C | H | H | F | 0.50 |
| Analog D | CH₃ | H | H | >100 |
| Data adapted from Sun et al., 1998, demonstrating the importance of the N1-proton and the effect of halogen substitution. acs.org |
Comparative SAR Studies with Other Indolin-2-one Analogs and Related Heterocycles
The SAR of this compound is best understood when compared with other classes of indolin-2-one inhibitors. A major class of inhibitors, which includes the FDA-approved drug Sunitinib, features a 3-ylidene-indolin-2-one scaffold, where the C3 carbon is part of an exocyclic double bond. nih.gov
This creates a key structural difference:
3-Ylidene Analogs (e.g., Sunitinib): These molecules possess a planar configuration around the C3-double bond. This planarity is often critical for fitting into the relatively flat ATP-binding pocket of kinases.
3,3-Disubstituted Analogs (e.g., this compound): These molecules have a tetrahedral, sp³-hybridized carbon at C3. This creates a distinct three-dimensional shape that would interact differently with the kinase hinge region and surrounding residues. This structural divergence suggests that 3,3-disubstituted analogs might exhibit different selectivity profiles compared to their 3-ylidene counterparts. acs.orgnih.gov
Studies have shown that selectivity against different receptor tyrosine kinases (RTKs) can be dramatically altered by changing the group at the C3 position. For example, replacing a benzylidene group with a five-membered heteroaryl ring at C3 was found to confer high specificity for the VEGF (Flk-1) RTK. acs.orgnih.gov
Development of Rational Design Principles for Enhanced Activity
Based on the analysis of its structural components and comparison with related compounds, several rational design principles can be proposed for developing potent and selective agents based on the this compound scaffold. nih.govresearchgate.net
Preservation of the Core Scaffold: The indolin-2-one nucleus, with its N1-proton and C2-carbonyl group, should be retained as it provides the fundamental hydrogen bonding pattern required for anchoring to the hinge region of many protein kinases. acs.org
Stereochemistry at C3: The chiral quaternary center at C3 is a key feature. The synthesis of single enantiomers would be essential to determine which stereoisomer possesses the desired biological activity, as different enantiomers can have vastly different pharmacological profiles.
Modulation of the C3-Aryl Group: The 4-nitrophenyl group can be systematically modified to probe for optimal interactions. This could involve:
Varying the position of the nitro group (ortho, meta, para) to alter the geometry of interaction.
Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -N(CH₃)₂) groups to tune the electronic properties of the ring. nih.gov
Introducing other substituents to explore additional binding pockets.
Optimization of the C3-Alkyl Group: The methyl group could be replaced with other small alkyl groups (e.g., ethyl) to finely adjust the steric fit within a hydrophobic pocket. However, larger or bulky groups may lead to a loss of activity due to steric hindrance. uni-duesseldorf.de
Substitution on the Indolin-2-one Ring: Introducing small substituents, such as halogens, at the C5 or C6 positions can be used to modulate physicochemical properties like solubility and metabolic stability, and to exploit further interactions with the target protein. acs.org
By applying these principles, the this compound scaffold serves as a promising starting point for the rational design of novel, potent, and selective therapeutic agents.
Biological Activity Research and Mechanistic Insights
Antimicrobial Activity Evaluations
Antimycobacterial Investigations
While the indolin-2-one scaffold is a common feature in many biologically active compounds, and nitroaromatic compounds are also a subject of interest in medicinal chemistry, research specifically investigating the properties of 3-Methyl-3-(4-nitrophenyl)indolin-2-one has not been published in the available scientific literature.
Table of Compounds Mentioned
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the biological activities of the chemical compound This compound corresponding to the detailed outline provided.
Extensive searches for the compound by its chemical name and associated CAS numbers (863698-33-5 and 1848979-83-8) did not yield any studies detailing its antiviral, anti-inflammatory, enzyme-inhibiting, or receptor-binding properties.
While the indolin-2-one chemical scaffold is a subject of broad scientific interest and has been extensively investigated for a variety of therapeutic targets—including kinases, inflammatory pathways, and viral proteins—these research efforts have focused on other derivatives. nih.govnih.govnih.govamegroups.cnmdpi.comnih.govresearchgate.netnih.govnih.govbenthamscience.comnih.gov The specific substitution pattern of a methyl group and a 4-nitrophenyl group at the 3-position, as specified in "this compound," does not appear in the reviewed literature in the context of biological activity screening.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the following sections:
Receptor Binding and Target Identification Studies (e.g., α-Synuclein Fibrils)
Without primary research data, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Future Directions and Research Perspectives
Integration of Advanced Synthetic Technologies for Library Generation
The generation of diverse molecular libraries is fundamental to identifying novel bioactive compounds. For the indolin-2-one scaffold, advanced synthetic technologies are pivotal in accelerating this process. High-throughput and combinatorial chemistries are being increasingly employed to create extensive libraries of derivatives. acs.orgnih.gov These approaches allow for the systematic modification of the indolin-2-one core, enabling a comprehensive exploration of the chemical space around this privileged structure.
Recent strategies focus on diversity-oriented synthesis (DOS), which aims to produce structurally complex and diverse small molecules from simple starting materials in a divergent manner. nih.govnih.govresearchgate.net For indole-based libraries, this includes complexity-to-diversity (Ctd) and biomimetic strategies, which leverage the inherent reactivity of the indole (B1671886) nucleus to generate novel molecular architectures. nih.govnih.govresearchgate.net The use of solid-phase synthesis and automated platforms further streamlines the production of these libraries, facilitating rapid screening for biological activity. acs.org The development of novel catalytic methods, such as those employing transition metals like cobalt and rhodium, is also enabling the efficient and regioselective synthesis of functionalized indolin-2-ones. researchgate.net
Application of Omics Technologies for Comprehensive Biological Profiling
Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Omics technologies, including genomics, proteomics, and metabolomics, offer powerful tools for the comprehensive biological profiling of indolin-2-one derivatives.
Proteomics, in particular, has been instrumental in elucidating the cellular targets and pathways affected by these compounds. For instance, global label-free quantitative proteomics has been used to analyze the bacterial response to indolin-2-one derivatives, revealing their impact on crucial pathways such as purine (B94841) biosynthesis and quorum sensing. nih.gov In cancer research, proteomic approaches can identify the specific kinases and other proteins that are inhibited by indolin-2-one-based drugs, providing insights into their anti-proliferative effects. nih.gov The integration of proteomic and transcriptomic data can offer a more complete picture of the complex cellular responses to these molecules. mdpi.com
Metabolomic studies are also emerging as a valuable tool. The analysis of indole metabolism and its metabolites, such as indolin-2-one and isatin (B1672199), in biological systems can shed light on their pharmacokinetic and pharmacodynamic properties. mdpi.comfrontiersin.org Understanding how these compounds are metabolized and how they, in turn, affect the cellular metabolome is essential for optimizing their therapeutic potential.
Exploration of Novel Therapeutic Areas for Indolin-2-one Derivatives
While the indolin-2-one scaffold is well-known for its application in anticancer agents, such as the kinase inhibitor Sunitinib, current research is actively exploring its potential in a variety of other therapeutic areas. nih.govwikipedia.orgnih.govresearchgate.net
Neurodegenerative Diseases: The neuroprotective properties of indole-based compounds are a growing area of interest. hilarispublisher.comhilarispublisher.com Derivatives are being investigated for their ability to modulate pathways implicated in conditions like Alzheimer's and Parkinson's diseases, including the inhibition of protein aggregation and the modulation of serotonin (B10506) receptors. hilarispublisher.comhilarispublisher.commdpi.commdpi.com
Antiviral Applications: The antiviral activity of indolin-2-one derivatives is another promising frontier. nih.govresearchgate.netfrontiersin.org Research has shown that certain compounds exhibit selective activity against a range of RNA and DNA viruses, including respiratory syncytial virus (RSV) and yellow fever virus (YFV). nih.govresearchgate.net The indole scaffold is considered a "privileged scaffold" in the development of antiviral medications. frontiersin.org
Metabolic Disorders: The potential of indolin-2-one derivatives in treating metabolic diseases, such as diabetes, is also being explored. nih.gov Studies have identified substituted indolin-2-ones as inhibitors of key enzymes like α-amylase and α-glucosidase, suggesting their potential as antidiabetic agents. nih.gov
Anti-inflammatory and Antimicrobial Activities: The anti-inflammatory and antimicrobial properties of this class of compounds continue to be an active area of research. nih.govnih.govjohnshopkins.edumdpi.com Novel derivatives are being synthesized and evaluated for their efficacy against various bacterial and fungal strains, including drug-resistant pathogens. nih.govjohnshopkins.edu
Collaborative Research Initiatives in Chemical Biology and Drug Discovery
The complexity of modern drug discovery necessitates a collaborative approach, bringing together expertise from academia and industry. The development of indolin-2-one-based therapeutics is a prime example of this synergy. The journey of Sunitinib from a laboratory discovery to a marketed drug highlights the importance of such collaborations. nih.gov
Future progress in this field will likely be driven by multi-institutional and interdisciplinary research initiatives. These collaborations can facilitate the sharing of resources and expertise, from advanced synthetic chemistry and high-throughput screening to sophisticated biological profiling and clinical development. The establishment of consortia focused on the development of chemical probes based on the indolin-2-one scaffold could significantly accelerate the identification and validation of new drug targets. The open sharing of data and compound libraries within such collaborative frameworks will be crucial for unlocking the full therapeutic potential of this versatile class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-3-(4-nitrophenyl)indolin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of indolin-2-one derivatives with 4-nitrobenzaldehyde or substituted cinnamaldehydes under acidic conditions (e.g., acetic acid reflux). Optimization involves varying catalysts (e.g., Fe powder for nitro reduction), temperature, and solvent systems (e.g., CH₂Cl₂-MeOH mixtures) to enhance yield and purity .
- Key Data : Isomer separation via flash chromatography (CH₂Cl₂-ethyl ether, 3:1) is critical for isolating stable products, as demonstrated for structurally similar 3-allylidene-indolin-2-one derivatives .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodology : ¹H and ¹³C NMR spectra should show characteristic peaks:
- Indolin-2-one core : A carbonyl (C=O) signal at ~170–175 ppm in ¹³C NMR.
- 4-Nitrophenyl group : Aromatic protons as doublets (δ 7.5–8.5 ppm) and nitro group confirmation via NOESY or IR (asymmetric stretching at ~1520 cm⁻¹) .
Q. What challenges arise in solubility analysis, and how can they be addressed?
- Methodology : Solubility issues in polar solvents (e.g., water) are common due to the hydrophobic indolin-2-one core and nitro group. Use co-solvents (DMSO:water mixtures) or derivatization (e.g., introducing hydroxyl or amino groups) to improve solubility for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C-3 or N-1) influence biological activity?
- Methodology :
- SAR Studies : Replace the methyl group at C-3 with bulkier substituents (e.g., trifluoromethoxybenzyl) to assess steric effects on target binding. Use kinase inhibition assays (e.g., RSK1/MSK2) to quantify activity changes .
- Data Interpretation : For example, 5-fluoro derivatives showed enhanced cytotoxicity in colon cancer models, attributed to improved electron-withdrawing effects and membrane permeability .
Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?
- Methodology :
- Docking Studies : Use Schrödinger Maestro or MOE to model interactions with ATP-binding pockets (e.g., kinases). Validate predictions with MD simulations to assess binding stability .
- 3D-QSAR : Develop pharmacophore models using atom-based descriptors to correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .
Q. How can isomeric mixtures of 3-allylidene-indolin-2-one derivatives be resolved and characterized?
- Methodology :
- Chromatography : Flash chromatography (silica gel, CH₂Cl₂:ethyl ether) effectively separates (E/Z)-isomers. Confirm purity via HPLC (retention time analysis) and monitor stability in solution (e.g., 33% isomerization observed for unstable analogs in CH₂Cl₂-MeOH) .
- X-ray Crystallography : Resolve absolute configuration using SHELX or WinGX for crystals grown via slow evaporation (e.g., ethanol solvates) .
Q. What strategies mitigate nitro group reduction side reactions during synthesis?
- Methodology :
- Controlled Reduction : Use Fe powder in HCl/MeOH under inert atmosphere to selectively reduce nitro to amino groups without degrading the indolin-2-one core. Monitor progress via TLC and LC-MS .
- Alternative Routes : Protect the nitro group with Boc or Fmoc before alkylation steps to prevent unintended reduction .
Methodological Best Practices
- Characterization : Always combine NMR, HRMS, and elemental analysis to confirm molecular identity. For crystalline derivatives, submit data to the Protein Data Bank (PDB) for public access .
- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and validate results with positive controls (e.g., doxorubicin for cancer models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
